Cas no 68516-63-2 (hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt)

hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt structure
68516-63-2 structure
Product Name:hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt
CAS-nummer:68516-63-2
MF:C29H36N2NaO6S2
MW:595.725716590881
CID:971045
Update Time:2023-11-19

hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt Chemische en fysische eigenschappen

Naam en identificatie

    • hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monosodium salt
    • disodium,4-[2-[[(E)-12-hydroxyoctadec-9-enoyl]amino]ethoxy]-4-oxo-2-sulfonatobutanoate
    • hydrogen [4-[4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium, monoso
    • Ethanaminium, N-(4-((3,4-bis(sulfomethyl)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, inner salt, sodium salt
    • Ethanaminium, N-(4-((3,4-bis(sulfomethyl)phenyl)(4-(diethylamino)phenyl)methylene)-2,5-cyclohexadien-1-ylidene)-N-ethyl-, inner salt, sodium salt (1:1)
    • Hydrogen (4-(4-(diethylamino)-3',4'-bis(sulphonatomethyl)benzhydrylidene)cyclohexa-2,5-dien-1-ylidene)diethylammonium, monosodium salt
    • sodi
    • N-[4-[4-Diethylaminophenyl[3-(sulfonatomethyl)-4-(sodiosulfomethyl)phenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethylethanaminium
    • CID 102058658
    • Inchi: 1S/C29H36N2O6S2.Na/c1-5-30(6-2)27-15-11-22(12-16-27)29(23-13-17-28(18-14-23)31(7-3)8-4)24-9-10-25(20-38(32,33)34)26(19-24)21-39(35,36)37;/h9-19H,5-8,20-21H2,1-4H3,(H-,32,33,34,35,36,37);/q;+1
    • InChI-sleutel: BDIHWSFSKPEOIW-UHFFFAOYSA-N
    • LACHT: S(CC1C=C(C=CC=1CS(=O)(=O)O)C(=C1C=CC(C=C1)=[N+](CC)CC)C1C=CC(=CC=1)N(CC)CC)(=O)(=O)[O-].[Na+] |t:14,21|

Berekende eigenschappen

  • Exacte massa: 594.183423
  • Monoisotopische massa: 594.183423
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 1
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 40
  • Aantal draaibare bindingen: 11
  • Complexiteit: 1100
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 135
Aanbevolen leveranciers
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
Jiangsu Kolod Food Ingredients Co.,ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangsu Kolod Food Ingredients Co.,ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Inner Mongolia Xinhong Biological Technology Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited